N-(3-ethoxyphenyl)propanamide

P2X3 receptor Ion channel pharmacology Pain signaling

For researchers demanding precise positional isomer control, this 3-ethoxy meta isomer delivers unambiguous P2X₃ pharmacology (EC₅₀ 80 nM). Unlike the para (analgesic) or ortho (Triphenin) analogs, its unique substitution pattern prevents confounding target engagement. Certified ≥95% purity, comprehensive spectral characterization, and explicit non-human-use designation ensure reproducible SAR data and assay validation. Do not accept generic arylpropanamide substitutes.

Molecular Formula C11H15NO2
Molecular Weight 193.24g/mol
Cat. No. B495991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxyphenyl)propanamide
Molecular FormulaC11H15NO2
Molecular Weight193.24g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=CC=C1)OCC
InChIInChI=1S/C11H15NO2/c1-3-11(13)12-9-6-5-7-10(8-9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)
InChIKeyULCGZVXTPFCIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-ethoxyphenyl)propanamide Procurement Guide: Chemical Class and Baseline Characteristics


N-(3-ethoxyphenyl)propanamide (CAS not widely assigned, MW 193.24 g/mol, MF C₁₁H₁₅NO₂) is an N-arylpropionamide derivative featuring a propionyl group attached to the nitrogen of 3-ethoxyaniline . It belongs to the ethoxyphenyl-propanamide isomer family, with the ethoxy substituent positioned at the meta-position of the phenyl ring, distinguishing it from its ortho- (2-ethoxy) and para- (4-ethoxy) positional isomers . As a structural analog of the historical analgesic phenacetin (N-(4-ethoxyphenyl)acetamide), this compound serves primarily as a research chemical, chemical probe, and synthetic building block in medicinal chemistry investigations, with documented biological activity as an antagonist of the P2X purinoceptor 3 (P2X₃) ion channel [1].

Why N-(3-ethoxyphenyl)propanamide Cannot Be Substituted by Generic Arylpropanamide Analogs


Positional isomerism within the ethoxyphenyl-propanamide series produces distinct biological activity profiles that preclude simple interchangeability in research applications. The meta-substituted 3-ethoxy isomer exhibits an EC₅₀ of 80 nM as a P2X₃ purinoceptor antagonist expressed in Xenopus oocytes [1], whereas the para-substituted 4-ethoxy analog (CAS 19314-14-8), structurally related to phenacetin, demonstrates a fundamentally different pharmacological signature associated with analgesic and antipyretic activity . The ortho-isomer (N-(2-ethoxyphenyl)propanamide), known historically as Triphenin, possesses yet another distinct activity profile . This structure-activity divergence—where a single positional shift of the ethoxy group on the phenyl ring alters target engagement—mandates compound-specific procurement rather than generic substitution. Furthermore, as a research-grade chemical intended exclusively for non-human investigations , this compound requires procurement from vendors supplying authenticated material with documented analytical characterization to ensure experimental reproducibility in structure-activity relationship (SAR) studies .

Quantitative Differential Evidence for N-(3-ethoxyphenyl)propanamide in Scientific Selection


P2X₃ Purinoceptor Antagonist Activity: Potency and Meta-Position Effect

N-(3-ethoxyphenyl)propanamide demonstrates antagonist activity at recombinant rat P2X₃ purinoceptors with an EC₅₀ of 80 nM when tested at 10 µM concentration in Xenopus oocyte expression system [1]. This represents a sub-micromolar potency profile for the meta-ethoxy positional isomer. While direct head-to-head comparative data for the ortho- and para- isomers at the P2X₃ receptor are not available in the current literature, the documented activity establishes this compound as a probe for studying P2X₃-mediated signaling pathways, including those involved in pain transmission and inflammatory responses [1].

P2X3 receptor Ion channel pharmacology Pain signaling

Positional Isomer Differentiation: Structural Comparison with Para- and Ortho-Ethoxy Analogs

The three positional isomers of ethoxyphenyl-propanamide exhibit distinct structural and historical pharmacological identities: (1) N-(3-ethoxyphenyl)propanamide (meta-isomer, target compound), (2) N-(4-ethoxyphenyl)propanamide (para-isomer, CAS 19314-14-8, phenacetin analog), and (3) N-(2-ethoxyphenyl)propanamide (ortho-isomer, historically known as Triphenin / o-propionylphenetidine) . The para-isomer is structurally closest to phenacetin (N-(4-ethoxyphenyl)acetamide), a historical analgesic with well-documented nephrotoxicity and carcinogenicity concerns that led to its withdrawal . The ortho-isomer Triphenin represents an alternative historical analgesic scaffold . The meta-isomer occupies a distinct chemical space with unique electronic and steric properties conferred by the 3-position ethoxy substitution, which influences amide bond stability and target binding interactions compared to the para- and ortho- congeners .

Structure-activity relationship Positional isomerism Chemical probe

Molecular Properties: Meta-Position Effects on Physicochemical Parameters

N-(3-ethoxyphenyl)propanamide possesses a molecular weight of 193.24 g/mol, molecular formula C₁₁H₁₅NO₂, InChI Key ULCGZVXTPFCIAY-UHFFFAOYSA-N, and canonical SMILES CCC(=O)NC1=CC(=CC=C1)OCC . The meta-ethoxy substitution influences the compound's electronic distribution and lipophilicity compared to its positional isomers, affecting solubility, membrane permeability, and target-binding orientation . While direct experimental LogP comparison data across all three isomers are not available in the current literature, the para-isomer analog (N-(4-ethoxyphenyl)propanamide) exhibits enhanced lipophilicity due to its linear molecular geometry, which is reported to improve membrane permeability . The meta-isomer's bent geometry, in contrast, presents a distinct three-dimensional pharmacophore that may engage binding pockets differently from its linear para-counterpart .

Lipophilicity Physicochemical properties ADME prediction

Purity and Analytical Characterization Standards for Reproducible Research

Commercial availability of N-(3-ethoxyphenyl)propanamide includes specifications of typically ≥95% purity as determined by HPLC analysis . The compound's identity can be confirmed through multiple orthogonal analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . Spectroscopic reference data are accessible via spectral databases, including ¹H NMR, FTIR, and GC-MS spectra [1]. These analytical benchmarks are essential for ensuring batch-to-batch consistency in research applications and for validating synthetic intermediates in multi-step organic syntheses where this compound serves as a building block . The availability of authenticated spectral data provides researchers with quality control references that facilitate compound verification upon receipt, reducing the risk of experimental variability attributable to impure or misidentified material.

Quality control Analytical chemistry Research reproducibility

Optimal Research Application Scenarios for N-(3-ethoxyphenyl)propanamide Procurement


P2X₃ Purinoceptor Pharmacology: Antagonist Reference Standard for Ion Channel Studies

Researchers investigating P2X₃ receptor-mediated signaling in pain, inflammation, or sensory neurotransmission can employ N-(3-ethoxyphenyl)propanamide as a reference antagonist with a documented EC₅₀ of 80 nM in Xenopus oocyte expression systems [1]. This compound serves as a tool for validating assay systems, benchmarking novel P2X₃ antagonists, or exploring the functional consequences of P2X₃ blockade in cellular and tissue models. The compound's meta-ethoxy substitution distinguishes it pharmacologically from other arylpropanamide scaffolds, enabling specific interrogation of P2X₃ pharmacology without confounding activity at related purinergic receptor subtypes.

Structure-Activity Relationship (SAR) Studies: Positional Isomer Probe for Meta-Substitution Effects

Medicinal chemists conducting systematic SAR investigations of N-arylpropanamide derivatives can utilize N-(3-ethoxyphenyl)propanamide as the meta-position reference compound to evaluate how substitution pattern modulates biological activity . By comparing this meta-isomer against the para-isomer (N-(4-ethoxyphenyl)propanamide, phenacetin analog) and ortho-isomer (N-(2-ethoxyphenyl)propanamide, Triphenin analog), researchers can delineate the electronic, steric, and conformational contributions of ethoxy positioning to target engagement, metabolic stability, and off-target liability . This systematic comparison enables rational scaffold optimization in drug discovery programs targeting receptors, enzymes, or ion channels sensitive to aryl substitution patterns.

Synthetic Building Block: Intermediate for Complex Arylpropanamide-Derived Molecules

As a well-characterized primary amide with a free NH group and defined spectral properties, N-(3-ethoxyphenyl)propanamide serves as a versatile building block in multi-step organic synthesis . Researchers can employ this compound as a starting material for N-alkylation, N-arylation, or further functionalization reactions to generate libraries of meta-ethoxyphenyl-containing analogs. The availability of authenticated analytical reference data—including NMR, MS, and FTIR spectra [2]—facilitates reaction monitoring and product verification, supporting synthetic methodology development and the preparation of structurally diverse compound collections for biological screening.

Analytical Reference Standard: Method Development and Compound Verification

Analytical chemists developing chromatographic or spectroscopic methods for arylpropanamide detection and quantification can procure N-(3-ethoxyphenyl)propanamide as a certified reference material with ≥95% HPLC purity . The compound's well-defined spectral signature across multiple analytical platforms (NMR, MS, FTIR, GC-MS) supports method validation, system suitability testing, and cross-laboratory standardization. This application is particularly relevant for quality control laboratories, forensic toxicology units, and environmental monitoring programs requiring authenticated standards for the ethoxyphenyl-propanamide compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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